Cas no 1620226-71-2 (2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(isoindolin-2-yl)ethanone)

2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(isoindolin-2-yl)ethanone 化学的及び物理的性質
名前と識別子
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- 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(isoindolin-2-yl)ethanone
- US9926282, Example 36
- BDBM380041
- 1-(1,3-dihydroisoindol-2-yl)-2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
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- MDL: MFCD32198914
- インチ: 1S/C22H25BFNO3/c1-21(2)22(3,4)28-23(27-21)18-10-9-15(19(24)12-18)11-20(26)25-13-16-7-5-6-8-17(16)14-25/h5-10,12H,11,13-14H2,1-4H3
- InChIKey: IPQSBMUDQPZNJM-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=CC(B2OC(C)(C)C(C)(C)O2)=C1)CC(N1CC2C=CC=CC=2C1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 3
- 複雑さ: 568
- トポロジー分子極性表面積: 38.8
2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(isoindolin-2-yl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 210572-2.500g |
2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(isoindolin-2-yl)ethanone, 95% |
1620226-71-2 | 95% | 2.500g |
$1980.00 | 2023-09-09 |
2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(isoindolin-2-yl)ethanone 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(isoindolin-2-yl)ethanoneに関する追加情報
Comprehensive Analysis of 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(isoindolin-2-yl)ethanone (CAS No. 1620226-71-2)
In the rapidly evolving field of organic chemistry and pharmaceutical research, 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(isoindolin-2-yl)ethanone (CAS No. 1620226-71-2) has emerged as a compound of significant interest. This boronic ester derivative is widely recognized for its potential applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone in modern synthetic chemistry. Researchers and industry professionals are increasingly exploring its utility in drug discovery, material science, and agrochemical development.
The molecular structure of 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(isoindolin-2-yl)ethanone features a dioxaborolane ring, which enhances its stability and reactivity in various synthetic pathways. The presence of the fluoro substituent and the isoindoline moiety further diversifies its chemical behavior, making it a versatile intermediate. Recent studies highlight its role in the synthesis of biaryl compounds, which are pivotal in developing kinase inhibitors and other therapeutic agents.
One of the most searched topics in this domain is the optimization of boron-containing compounds for medicinal chemistry. CAS No. 1620226-71-2 aligns perfectly with this trend, as its boronate ester group facilitates efficient C-C bond formation under mild conditions. This property is particularly valuable in the design of targeted therapies, where precision and minimal side effects are paramount. Additionally, the compound's compatibility with green chemistry principles has garnered attention, as industries strive to reduce environmental impact.
Another area of interest is the compound's potential in PET (Positron Emission Tomography) imaging. The fluoro atom in its structure opens avenues for radiofluorination, a technique critical for diagnostic imaging. This application is frequently queried in academic and pharmaceutical forums, reflecting its relevance in cutting-edge research. Moreover, the isoindolin-2-yl segment contributes to the compound's lipophilicity, a key factor in blood-brain barrier penetration—a hot topic in neuropharmacology.
From an industrial perspective, 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(isoindolin-2-yl)ethanone is often discussed in the context of scale-up synthesis and process optimization. Companies are keen on improving yields and reducing costs while maintaining high purity standards. The compound's crystalline properties and solubility profiles are also under scrutiny, as these factors influence its formulation in final products.
In summary, CAS No. 1620226-71-2 represents a multifaceted tool for chemists and researchers. Its unique structural attributes and broad applicability make it a subject of ongoing investigation. Whether in drug development, material innovation, or diagnostic imaging, this compound continues to inspire advancements across multiple scientific disciplines. As the demand for boron-based reagents grows, so too will the exploration of its untapped potential.
1620226-71-2 (2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(isoindolin-2-yl)ethanone) 関連製品
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